molecular formula C20H16ClN5O2 B264165 6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

Cat. No. B264165
M. Wt: 393.8 g/mol
InChI Key: OXKZAICLLANFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones. This compound is an important research tool in the field of medicinal chemistry and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes. This inhibition leads to the suppression of inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one have been studied extensively. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to inhibit the replication of certain viruses, such as hepatitis B and C viruses. However, the effects of this compound on human cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in lab experiments include its high purity and yield, its well-established synthesis method, and its potent anti-inflammatory, anti-cancer, and anti-viral properties. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its effects on human cells and tissues.

Future Directions

There are several future directions for the research of 6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one. These include:
1. Further studies on the mechanism of action of this compound to better understand its effects on cellular processes.
2. Development of new therapeutic applications for this compound, such as treatments for viral infections and autoimmune diseases.
3. Studies on the potential toxicity of this compound and its effects on human cells and tissues.
4. Optimization of the synthesis method to improve the yield and purity of this compound.
5. Development of new analogs of this compound with improved potency and selectivity.
6. Studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in humans.
In conclusion, 6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is an important research tool in the field of medicinal chemistry. This compound has potent anti-inflammatory, anti-cancer, and anti-viral properties and has been extensively studied for its potential therapeutic applications. Further research is needed to better understand the mechanism of action of this compound and to develop new treatments for various diseases.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves the reaction of 4-chlorobenzaldehyde with 2-amino-4-methyl-8-methoxyquinazoline in the presence of a base. The resulting intermediate is then reacted with ethyl acetoacetate to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

The 6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used as a research tool to study the mechanism of action of various diseases and to develop new treatments.

properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

InChI

InChI=1S/C20H16ClN5O2/c1-11-14-4-3-5-16(28-2)18(14)25-19(22-11)26-20-23-15(10-17(27)24-20)12-6-8-13(21)9-7-12/h3-10H,1-2H3,(H2,22,23,24,25,26,27)

InChI Key

OXKZAICLLANFGE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)Cl)OC

SMILES

CC1=NC(=NC2=C1C=CC=C2OC)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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